1-(2-Ethoxyethyl)-2-ethylpiperazine

Description

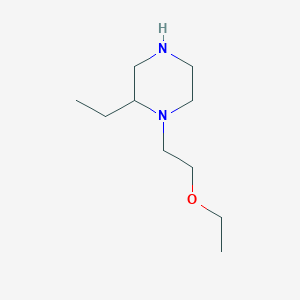

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-ethoxyethyl)-2-ethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O/c1-3-10-9-11-5-6-12(10)7-8-13-4-2/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVBTNILPCHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CNCCN1CCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing 1 2 Ethoxyethyl 2 Ethylpiperazine Within Contemporary Organic Chemistry Research

Methodological Advances in Piperazine (B1678402) Chemistry and its Role as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net This designation stems from its frequent appearance in the structures of biologically active compounds and approved drugs across a wide range of therapeutic areas. nih.govrsc.org The utility of the piperazine moiety is attributed to its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.gov

Recent decades have seen significant methodological advances in the synthesis and functionalization of the piperazine core. Traditionally, the synthesis of piperazine derivatives has been dominated by methods focusing on substitutions at the nitrogen atoms. nih.gov However, contemporary research has increasingly targeted the selective functionalization of the carbon atoms of the piperazine ring to introduce greater structural diversity. mdpi.com

Key methodological advances include:

Direct C-H Functionalization: Modern strategies, including photoredox catalysis, have enabled the direct arylation, alkylation, and vinylation of the piperazine core. mdpi.com These methods provide a more efficient route to C-substituted piperazines, like the 2-ethyl derivative seen in 1-(2-Ethoxyethyl)-2-ethylpiperazine, compared to traditional multi-step syntheses that often require lengthy processes and limited starting materials. mdpi.com

Rearrangement Reactions: Various rearrangement reactions, such as the aza-Wittig, Curtius, and Schmidt rearrangements, have been employed to construct the piperazine skeleton and its analogs, offering alternative synthetic pathways. scilit.comresearchgate.net

Multicomponent Reactions: Isocyanide-based multicomponent reactions have emerged as a powerful tool for rapidly assembling complex piperazine scaffolds from simple starting materials in a single step. thieme-connect.com

These advancements are crucial as they expand the accessible chemical space for medicinal chemists. While approximately 75% of nitrogen heterocycles in FDA-approved drugs contain piperazine, only about 20% of piperazines used in research feature substitution on the carbon atoms, highlighting a clear need for these new synthetic methods. researchgate.netmdpi.com

Table 1: Selected Methodological Advances in Piperazine Synthesis

| Synthetic Strategy | Description | Significance for Derivatives like this compound |

|---|---|---|

| Direct C-H Functionalization | Introduction of substituents directly onto the carbon backbone of the piperazine ring, often using photocatalysis. mdpi.com | Enables more efficient synthesis of C-substituted piperazines, such as the 2-ethyl moiety. |

| N-Alkylation/Arylation | Addition of alkyl or aryl groups to one or both nitrogen atoms, commonly via nucleophilic substitution or cross-coupling reactions. nih.gov | Essential for creating N-substituted derivatives like the 1-(2-ethoxyethyl) group. |

| Rearrangement Reactions | Utilization of reactions like the Curtius or Schmidt rearrangement to form the heterocyclic ring structure. scilit.com | Provides alternative and novel pathways to construct the core piperazine scaffold. |

| Multicomponent Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. thieme-connect.com | Offers high-efficiency routes to diverse and complex piperazine-containing molecules. |

The Significance of N-Alkylated Piperazine Derivatives in Synthetic Design

The substitution pattern on the nitrogen atoms of the piperazine ring is a critical determinant of a molecule's biological activity and drug-like properties. N-alkylation, the introduction of an alkyl group onto a piperazine nitrogen, is a fundamental strategy in synthetic and medicinal chemistry. acs.org The structure of this compound features an N-(2-ethoxyethyl) group, which exemplifies this design principle.

The strategic importance of N-alkylation in piperazine derivatives includes:

Modulation of Physicochemical Properties: The nature of the N-alkyl substituent significantly influences key properties such as lipophilicity, polarity, and basicity (pKa). researchgate.net These factors, in turn, affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For example, replacing a simple butylamine side chain with an N-alkyl piperazine has been shown to improve metabolic stability and permeability in certain compound series. nih.gov

Tuning Biological Activity: The N-substituent can directly interact with biological targets or orient the rest of the molecule for optimal binding. Altering the N-alkyl group is a common strategy in structure-activity relationship (SAR) studies to fine-tune potency and selectivity for a specific receptor or enzyme. researchgate.nettandfonline.com

Improving Safety Profiles: Strategic N-alkylation can mitigate off-target effects. In the development of CXCR4 antagonists, the introduction of an N-propyl piperazine side chain retained desired activity while reducing inhibition of CYP450 enzymes and off-target liabilities at muscarinic receptors. nih.gov

The synthesis of N-alkylated piperazines is often achieved through nucleophilic substitution, where a nitrogen atom of the piperazine ring attacks an alkyl halide (e.g., 2-bromoethyl ethyl ether). Another common approach is reductive amination. Protecting one of the piperazine nitrogens, for instance with a formyl or acetyl group, allows for selective alkylation at the other nitrogen, followed by deprotection. researchgate.net This control is essential for producing asymmetrically substituted piperazines like the target compound.

Table 2: Influence of N-Alkylation on Piperazine Derivative Properties

| Property | Influence of N-Alkyl Group | Example from Research |

|---|---|---|

| Metabolic Stability | Can enhance stability in liver microsomes by blocking sites of metabolism. | N-propyl piperazine analogs showed improved metabolic stability over butylamine parent compounds. nih.gov |

| Permeability | Affects the ability to cross biological membranes; can be tuned by altering basicity and hydrogen bonding capacity. | N'-ethyl substitution on an N-propyl-piperazine chain increased permeability more than 100-fold in a PAMPA assay. nih.gov |

| Target Selectivity | Can reduce off-target effects by modifying the molecule's interaction with unintended receptors or enzymes. | Introduction of an N-propyl piperazine reduced off-target muscarinic receptor activity. nih.gov |

| Potency | The size, shape, and functionality of the alkyl group can directly impact binding affinity to the biological target. | In a series of antidepressant candidates, benzyl-substituted N-piperazines generally showed better activity than alkyl-substituted ones. tandfonline.com |

Advanced Synthetic Methodologies and Mechanistic Studies of 1 2 Ethoxyethyl 2 Ethylpiperazine

Strategies for the Construction of the 1-(2-Ethoxyethyl)-2-ethylpiperazine Core

The synthesis of the this compound core can be achieved through various strategic approaches. These methods primarily involve the formation of the piperazine (B1678402) ring and the subsequent or concurrent introduction of the ethoxyethyl and ethyl substituents.

Alkylation Approaches via Nucleophilic Substitution Reactions

A primary and widely utilized method for synthesizing substituted piperazines involves the alkylation of the piperazine nitrogen atoms through nucleophilic substitution reactions. This approach is particularly relevant for the introduction of the 1-(2-ethoxyethyl) group.

A common strategy for the synthesis of N-substituted piperazines involves the reaction of piperazine monohydrochloride with a suitable halo-precursor. In the context of this compound, this would involve the reaction of 2-ethylpiperazine (B87285) with a haloethoxyethyl compound. While specific literature for the direct synthesis of this compound is not abundant, analogous syntheses provide a clear pathway. For instance, the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) is well-documented and involves reacting piperazine monohydrochloride with 2-(2-chloroethoxy)ethanol. google.com This process typically involves heating the reactants, often in the presence of a solvent, followed by purification steps like filtration and vacuum rectification to obtain the final product with high purity. google.com

A patent describes a method for preparing high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine by first preparing piperazine monohydrochloride from piperazine and piperazine dihydrochloride. google.com This is then reacted with 2-(2-chloroethoxy)ethanol. The reaction conditions, such as the molar ratio of reactants, solvent, temperature, and reaction time, are crucial for optimizing the yield and purity of the product. google.com

Table 1: Reaction Conditions for the Synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine

| Reactant 1 | Reactant 2 | Molar Ratio (Reactant 1:Reactant 2) | Solvent | Temperature (°C) | Reaction Time (hours) |

|---|---|---|---|---|---|

| Piperazine monohydrochloride | 2-(2-chloroethoxy)ethanol | 1.82:1 | Methanol | 80 | 5.5 |

| Piperazine monohydrochloride | 2-(2-chloroethoxy)ethanol | 1.93:1 | Water | 78 | 6.5 |

This data is derived from a patent describing the synthesis of a related compound and illustrates a potential synthetic route. google.com

The introduction of the ethoxyethyl group onto the piperazine nitrogen can also be accomplished using various ethoxyethylating reagents. This is a fundamental N-alkylation reaction, a common method for producing N-alkyl piperazine analogs. mdpi.com The choice of reagent and reaction conditions can influence the selectivity and efficiency of the synthesis. While direct examples for this compound are scarce, the principles of N-alkylation are well-established. These reactions typically involve nucleophilic substitution on alkyl halides or sulfonates. mdpi.com

Alternative Synthetic Routes to Piperazine Derivatives Relevant to the Target Compound

The construction of the piperazine ring can be achieved through the cyclization of appropriately functionalized acyclic precursors. This approach allows for the introduction of substituents on the carbon atoms of the ring prior to cyclization. One such method involves the reductive cyclization of dioximes. This strategy allows for the construction of the piperazine ring from a primary amino group, offering a versatile tool for modifying bioactive molecules. nih.gov The process involves the sequential double Michael addition of nitrosoalkenes to an amine to form a bis(oximinoalkyl)amine, which then undergoes stereoselective catalytic reductive cyclization. nih.gov

Another approach involves the reaction of 1,4-diamines with vinyl diphenyl phosphonium (B103445) reagents to form differentially protected 2-substituted piperazines. nih.gov Furthermore, intramolecular hydroamination of a substituted diaminoalkene, produced from a multi-step sequence including a modified Strecker reaction, can yield the piperazine core. rsc.org

Transition metal catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including substituted piperazines. These methods often proceed under mild conditions with high efficiency and selectivity.

Palladium-catalyzed cyclization reactions have been developed for the modular synthesis of highly substituted piperazines. acs.orgorganic-chemistry.org One such method involves the coupling of a propargyl unit with various diamine components, affording the cyclized products in good to excellent yields with high regio- and stereochemical control. acs.orgorganic-chemistry.org Another palladium-catalyzed approach is the Buchwald-Hartwig coupling, which is a key method for forming N-arylpiperazines but also has applications in N-alkylation. mdpi.com

Iridium complexes have also been utilized as catalysts for the synthesis of piperazine derivatives. For example, a Cp*Ir complex can catalyze the N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives. clockss.org This methodology has also been extended to the cross-coupling of diethanolamines with primary amines. clockss.org

Visible-light photochemistry in combination with aluminum organometallics has been shown to enable a practical and scalable synthesis of polyfunctional piperazines through a [3+3] dimerization of azomethine ylides. nih.gov This method allows for the one-step synthesis of carbon-functionalized piperazines with complete stereoselectivity. nih.gov

Table 2: Overview of Metal-Catalyzed Cyclization Approaches

| Metal Catalyst | Reaction Type | Key Features |

|---|---|---|

| Palladium | Modular Cyclization | Couples propargyl units with diamines; high regio- and stereocontrol. acs.orgorganic-chemistry.org |

| Iridium | N-alkylative Coupling | Homocoupling of ethanolamines or cross-coupling with primary amines. clockss.org |

| Aluminum (with visible light) | [3+3] Dimerization | One-step synthesis of carbon-functionalized piperazines; stereoselective. nih.gov |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficient synthesis of this compound hinges on the careful optimization of reaction parameters to maximize yield and ensure high selectivity, thereby minimizing the formation of unwanted byproducts.

Solvent System Effects on Reaction Efficiency

The choice of solvent is critical in the N-alkylation of piperazines. The solvent not only dissolves the reactants but also influences the reaction rate and the equilibrium position. For instance, in the synthesis of related N-alkylpiperazines, the use of piperazine itself as a solvent has been shown to be an eco-friendly and cost-effective strategy. organic-chemistry.org This approach can be particularly advantageous in industrial settings. The polarity and proticity of the solvent can significantly affect the nucleophilicity of the piperazine nitrogen and the solubility of the alkylating agent and any resulting salts. In the synthesis of a similar compound, 1-[2-(2-hydroxyethoxy)ethyl]piperazine, the use of ethanol (B145695) as a solvent was reported, with the amount of solvent being a critical factor in the reaction's progress. google.com

The following table summarizes the impact of different solvent systems on the synthesis of N-substituted piperazines, which can be extrapolated to the synthesis of this compound.

| Solvent System | Reactants | Key Findings | Reference |

| Piperazine (as solvent) | Aryl chlorides, Piperazine | Eco-friendly, cost-effective, very good yields. | organic-chemistry.org |

| Ethanol | Piperazine, Piperazine dihydrochloride | Solvent quantity is a critical parameter for reaction efficiency. | google.com |

| 1,2-dichloroethane (DCE) | Ethyl 2-diazo-3-oxobutanoate, 2-phenylaziridine | Higher temperatures led to increased product yield. | nih.gov |

| Toluene | Ethyl 2-diazo-3-oxobutanoate, 2-phenylaziridine | Yields were not further improved even at higher temperatures compared to DCE. | nih.gov |

Temperature and Pressure Optimization for Industrial Scalability Research

Temperature and pressure are fundamental parameters that must be optimized for the successful and economical large-scale production of this compound. In a study on the synthesis of oxazoline (B21484) derivatives, it was found that elevating the reaction temperature from 110 °C to 140 °C increased the product yield from 41% to 70%. nih.gov However, a further increase in temperature did not necessarily lead to better yields, indicating an optimal temperature range. nih.gov For the synthesis of 1-[2-(2-hydroxyethoxy)ethyl]piperazine, a reaction temperature of 80 °C was utilized. google.com The optimization of these parameters is crucial for minimizing energy consumption and ensuring the safety and stability of the reaction on an industrial scale.

The table below illustrates the effect of temperature on the yield of a related reaction, highlighting the importance of temperature optimization.

| Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 110 | 30 min | 41 | nih.gov |

| 120 | 30 min | 64 | nih.gov |

| 130 | 20 min | 68 | nih.gov |

| 140 | 20 min | 70 | nih.gov |

Mechanistic Elucidation of Formation Reactions

A thorough understanding of the reaction mechanisms involved in the formation of this compound is essential for its efficient synthesis and for controlling the product distribution.

Reaction Pathway Analysis of N-Alkylation of Piperazine

The formation of this compound likely proceeds through the N-alkylation of a 2-ethylpiperazine precursor. The N-alkylation of piperazines is a well-established transformation that can be achieved through several methods, including nucleophilic substitution on alkyl halides or sulfonates, and reductive amination. mdpi.com The reaction of piperazine with an appropriate alkylating agent, such as an ethoxyethyl halide, would lead to the desired product. ambeed.com The mechanism involves the nucleophilic attack of the nitrogen atom of the piperazine ring on the electrophilic carbon of the alkylating agent.

In a related study, the alkylation of N-acetylpiperazine followed by hydrolysis was used to synthesize various N-alkylpiperazines. researchgate.net Another approach involves the reductive amination of a piperazine derivative with an appropriate aldehyde or ketone. nih.gov The choice of the specific pathway can be influenced by the availability and cost of the starting materials, as well as the desired selectivity.

Kinetic and Thermodynamic Considerations in Piperazine Synthesis

The kinetics and thermodynamics of piperazine synthesis are crucial for understanding reaction rates and equilibrium positions. Studies on the oxidation of piperazines have shown a first-order dependence of the rate on both the piperazine and the oxidant concentration, and an inverse fractional-order dependence on the hydrogen ion concentration. scirp.org This indicates that the reaction rate is influenced by the protonation state of the piperazine.

Thermodynamic models, such as the electrolyte non-random two-liquid (eNRTL) theory, have been used to represent the equilibrium behavior of piperazine solutions. utexas.edu These models help in predicting the speciation of the solution and the heat of reaction. The heat of CO2 absorption in piperazine solutions, for example, is a key thermodynamic parameter in carbon capture applications and is influenced by the presence of other species in the solution. utexas.edu A kinetic model for piperazine reactions can be developed using pairs of power-law reactions representing the forward and reverse reactions, which helps in matching experimentally measured fluxes. researchgate.net

Green Chemistry Principles in Piperazine Synthesis Research

The application of green chemistry principles to the synthesis of piperazines is of growing importance to minimize the environmental impact of chemical processes. This involves the use of less hazardous chemicals, more efficient reactions, and renewable feedstocks.

Visible-light photoredox catalysis has emerged as a green and mild alternative to classical methods for the C-H functionalization of piperazines. mdpi.comnsf.gov This approach uses light energy to generate highly reactive intermediates in a controlled manner. mdpi.com The use of organic photocatalysts, which can be synthesized from renewable materials, further enhances the sustainability of these methods. mdpi.comnsf.gov

Solvent-Free and Atom-Economical Methodologies for Piperazine Scaffolds

The principles of green chemistry, particularly the emphasis on solvent-free reactions and atom economy, have driven the innovation of new synthetic pathways for heterocyclic compounds. rsc.org These strategies aim to reduce waste, simplify purification processes, and lower energy consumption.

One prominent solvent-free technique is microwave-assisted organic synthesis (MAOS) . This method can dramatically reduce reaction times from hours to minutes and often improves yields. scipublications.comresearchgate.net For piperazine synthesis, microwave irradiation has been effectively used for the cyclization of dipeptide precursors to form diketopiperazines, which can be subsequently reduced. nih.gov More directly, microwave-assisted amination of chloro-azoles with substituted piperazines has been achieved under neat (solvent-free) conditions, demonstrating the potential for N-functionalization without a bulk solvent medium. researchgate.net A study on the synthesis of 3,5-disubstituted 1,2,4-triazole-based piperazine derivatives also highlights the efficiency of microwave assistance in achieving very good yields under mild conditions. scipublications.com

Multicomponent reactions (MCRs), such as the Ugi reaction, followed by an intramolecular cyclization, represent another powerful tool for building molecular complexity in an atom-economical fashion. A two-step, air- and moisture-tolerant MCR procedure has been developed for the synthesis of substituted N-unprotected piperazines, showcasing a valuable addition to creating diverse piperazine libraries. acs.org An iridium-catalyzed [3+3] cycloaddition of imines offers a 100% atom-economic route to C-substituted piperazines with high diastereoselectivity under mild conditions. nih.gov

| Methodology | Key Features | Reactants/Precursors | Typical Conditions | Atom Economy | Reference |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction time, improved yields | Dipeptide esters, Chloro-azoles & piperazines | Solvent-free or aqueous media, Microwave irradiation | High | scipublications.comresearchgate.netnih.gov |

| "Borrowing Hydrogen" / Alcohol as Reagent | Water as sole byproduct, dual role of alcohol | Diols and primary amines, Alcohols and aminoethylenediamines | Catalytic, elevated temperature | Very High | nih.govresearchgate.net |

| Iridium-Catalyzed [3+3] Cycloaddition | 100% atom-economic, high diastereoselectivity | Imines | [IrCl(cod)(PPh3)] catalyst, mild conditions | Excellent | nih.gov |

| Multicomponent Ugi-based Synthesis | Two-step, one-pot potential, builds complexity | Monoboc-protected ethylene (B1197577) diamine, isocyanides, etc. | Room temperature followed by base-mediated cyclization | Good | acs.org |

Sustainable Catalysis in Heterocyclic Synthesis

Sustainable catalysis focuses on the use of catalysts that are efficient, selective, recyclable, and derived from abundant, non-toxic materials. nih.gov This field has introduced powerful new methods for constructing complex molecules like this compound.

Photoredox catalysis has emerged as a transformative technology, using visible light to initiate synthetically useful transformations under exceptionally mild conditions. acs.orgnih.gov Organic photoredox catalysis, in particular, offers a sustainable alternative to methods requiring transition metals. acs.orgresearchgate.net A key application relevant to the synthesis of the target molecule is the site-selective C-H alkylation of piperazines. By differentiating between the electronically distinct nitrogen atoms in a piperazine core, it is possible to achieve regiocontrolled C-H functionalization to introduce alkyl groups, such as the ethyl group at the C-2 position. acs.orgnih.gov This method proceeds via the generation of an α-amino radical following a single-electron transfer from the more electron-rich nitrogen of the piperazine to the excited photocatalyst. acs.org This radical can then engage with a suitable electrophile. Programmable piperazine synthesis via photoredox catalysis allows for the direct oxidation of substrates and subsequent radical cyclization with in situ generated imines, avoiding the need for pre-functionalized starting materials. nih.gov

Transition metal catalysis continues to evolve with a focus on sustainability. Iridium-catalyzed reactions, for example, have been developed for the highly atom-economical and diastereoselective synthesis of C-substituted piperazines from the coupling of imines. nih.gov Palladium-catalyzed methods, such as the decarboxylative allylic alkylation of piperazin-2-ones, provide enantioselective routes to C-substituted piperazines. nih.gov These products can then be further modified to create diverse structures.

Biocatalysis , the use of enzymes or whole cells, offers unparalleled selectivity under mild, often aqueous, conditions. nih.govnih.gov While direct enzymatic synthesis of this compound is not established, biocatalytic methods are extensively used to prepare chiral building blocks for the asymmetric synthesis of nitrogen heterocycles. nih.govresearchgate.net For instance, ketoreductases (KREDs) and transaminases can be used to produce chiral amines and piperidine (B6355638) derivatives with high enantiomeric purity. researchgate.netmdpi.com These chiral synthons could then be incorporated into a chemical synthesis pathway, ensuring the desired stereochemistry in the final product. The development of enzyme cascades, where multiple biocatalytic reactions are performed in a single pot, further enhances the efficiency and sustainability of this approach. researchgate.net

| Catalytic System | Catalyst Type | Transformation | Key Advantages | Reference |

| Organic Photoredox Catalysis | Acridinium Salts, 4CzIPN | Site-selective C-H alkylation, Cyclizations | Mild conditions, high regioselectivity, avoids toxic reagents | acs.orgresearchgate.netnih.gov |

| Iridium Catalysis | [IrCl(cod)(PPh3)] | [3+3] Cycloaddition of imines | 100% atom economy, high diastereoselectivity | nih.gov |

| Palladium Catalysis | Pd2(pmdba)3 | Asymmetric allylic alkylation | Enantioselective C-C bond formation | nih.gov |

| Biocatalysis | Ketoreductases, Transaminases, Lipases | Asymmetric synthesis of chiral building blocks | High enantioselectivity, mild aqueous conditions, renewable | nih.govnih.govmdpi.com |

In Depth Spectroscopic and Advanced Analytical Characterization for Research Purposes

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous determination of molecular structures. For 1-(2-Ethoxyethyl)-2-ethylpiperazine, a combination of one-dimensional and multi-dimensional NMR techniques provides a complete picture of its constitution and spatial arrangement.

Multi-dimensional NMR Techniques for Detailed Structural Elucidation (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex structures. Techniques such as COSY, HSQC, and HMBC reveal through-bond and through-space correlations between nuclei, allowing for the precise assignment of all proton (¹H) and carbon (¹³C) signals. youtube.comemerypharma.comsdsu.eduepfl.ch

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two to three bonds. For this compound, COSY spectra would reveal correlations between the protons of the ethyl group, the ethoxyethyl group, and within the piperazine (B1678402) ring, confirming their connectivity. emerypharma.comsdsu.edu

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates proton signals with the carbon signals of the atoms to which they are directly attached. emerypharma.comsdsu.eduepfl.ch This is instrumental in assigning the carbon resonances of the molecule based on the previously assigned proton spectrum.

A hypothetical data table summarizing the expected NMR assignments for this compound is presented below.

| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations (¹H) | HMBC Correlations (¹H to ¹³C) |

| 1 | - | - | - | - |

| 2 | ~2.8 | ~55.0 | H-3, H-9 | C-3, C-6, C-9, C-7 |

| 3 | ~2.6 (ax), ~3.0 (eq) | ~53.0 | H-2, H-5 | C-2, C-5 |

| 4 | - | - | - | - |

| 5 | ~2.6 (ax), ~3.0 (eq) | ~53.0 | H-3, H-6 | C-3, C-6 |

| 6 | ~2.8 | ~50.0 | H-5 | C-2, C-5 |

| 7 | ~2.7 | ~58.0 | H-8 | C-2, C-8 |

| 8 | ~3.5 | ~67.0 | H-7, H-10 | C-7, C-10, C-11 |

| 9 | ~1.2 | ~12.0 | H-2 | C-2 |

| 10 | ~3.4 | ~66.0 | H-8, H-11 | C-8, C-11 |

| 11 | ~1.1 | ~15.0 | H-10 | C-10 |

Note: This is a hypothetical table with estimated chemical shifts and correlations. Actual experimental values may vary.

Dynamic NMR Studies of Conformational Dynamics within the Piperazine Ring

The piperazine ring is known to exist in a dynamic equilibrium between two chair conformations. beilstein-journals.orgrsc.org The substituents on the nitrogen atoms can influence the rate of this ring inversion. Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study these conformational changes. beilstein-journals.orgrsc.orgnih.govbeilstein-journals.orgresearchgate.net

By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. At low temperatures, where the ring inversion is slow on the NMR timescale, separate signals may be observed for the axial and equatorial protons of the piperazine ring. As the temperature is increased, the rate of inversion increases, causing these signals to broaden and eventually coalesce into a single averaged signal. beilstein-journals.orgresearchgate.net The temperature at which coalescence occurs can be used to calculate the energy barrier for the ring inversion process. beilstein-journals.orgresearchgate.net These studies provide valuable insights into the flexibility and conformational preferences of the this compound molecule.

High-Resolution Mass Spectrometry (HRMS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Studies

High-resolution mass spectrometry (HRMS) is a cornerstone for the determination of the elemental composition of a molecule with high accuracy. chemicalbook.com By providing a precise mass measurement, HRMS can confirm the molecular formula of this compound, which is C₈H₁₈N₂O. sigmaaldrich.com

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique that involves multiple stages of mass analysis. xml-journal.netresearchgate.netnih.govnih.govresearchgate.net In a typical MS/MS experiment, the protonated molecule [M+H]⁺ of this compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). xml-journal.netsemanticscholar.org This process breaks the molecule into smaller, characteristic fragment ions, which are then analyzed in the second mass analyzer.

The fragmentation pattern provides a "fingerprint" of the molecule and allows for the elucidation of its structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the C-N bonds within the piperazine ring and the bonds connecting the substituents to the ring. xml-journal.netresearchgate.net Analysis of these fragments helps to confirm the identity and location of the ethoxyethyl and ethyl groups on the piperazine scaffold. xml-journal.netnih.gov

A potential fragmentation pattern for this compound is outlined in the table below.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 159.1543 ([M+H]⁺) | 115.1226 | [C₆H₁₅N₂]⁺ |

| 159.1543 ([M+H]⁺) | 87.0913 | [C₄H₉N₂]⁺ |

| 159.1543 ([M+H]⁺) | 73.0651 | [C₄H₉O]⁺ |

| 159.1543 ([M+H]⁺) | 56.0500 | [C₃H₆N]⁺ |

Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.

Isotopic Labeling in MS for Mechanistic Insight in Reaction Pathways

Isotopic labeling is a sophisticated technique used to trace the fate of atoms through a chemical reaction or fragmentation process. semanticscholar.orgwikipedia.orgwashington.edunih.govnih.gov In the context of this compound, specific atoms in the molecule can be replaced with their heavier isotopes (e.g., replacing ¹²C with ¹³C, or ¹H with ²H).

When the isotopically labeled compound is analyzed by mass spectrometry, the resulting fragment ions will have a higher mass if they contain the isotopic label. By observing which fragments retain the label, it is possible to deduce the specific bond cleavages that occur during fragmentation. This provides detailed mechanistic information about the fragmentation pathways and can help to distinguish between different possible structures. semanticscholar.orgwikipedia.org

Chromatographic Methodologies for Research Purity Assessment and Separation Studies

Chromatographic techniques are essential for determining the purity of a chemical compound and for separating it from any impurities or byproducts. nih.gov For this compound, which is a chiral molecule, chiral chromatography is particularly important for separating its enantiomers.

High-performance liquid chromatography (HPLC) is a widely used technique for purity assessment. jocpr.comsielc.com A sample of this compound can be injected onto an HPLC column, and the different components of the sample will separate based on their interactions with the stationary phase of the column. A detector at the end of the column will produce a chromatogram, which shows a peak for each component. The area of the peak corresponding to this compound can be used to determine its purity.

For the separation of the enantiomers of this compound, a chiral stationary phase (CSP) is required. googleapis.comrsc.orgsemanticscholar.orgnih.govscilit.com These stationary phases are themselves chiral and can interact differently with the two enantiomers, leading to their separation. The choice of the appropriate chiral column and mobile phase is crucial for achieving good separation. rsc.orgsemanticscholar.org The development of such a method is critical for studying the properties of the individual enantiomers.

| Chromatographic Technique | Stationary Phase | Mobile Phase | Purpose |

| Reversed-Phase HPLC | C18 | Acetonitrile (B52724)/Water with additives | Purity assessment |

| Chiral HPLC | Chiralpak IA, ID, etc. | Alkanes/Alcohols with additives | Enantiomeric separation |

| Gas Chromatography (GC) | Capillary column with a polar stationary phase | Inert gas (e.g., Helium) | Analysis of volatile impurities |

Note: The specific conditions for each chromatographic method would need to be optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which provides information about their mass-to-charge ratio, enabling their identification.

For this compound, a suitable GC method would involve a non-polar or medium-polarity capillary column, such as a DB-17, and a temperature program designed to separate the main compound from potential impurities. researchgate.net The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the cleavage of the ethyl and ethoxyethyl side chains and the piperazine ring. researchgate.net Common volatile impurities that could be detected might include unreacted starting materials like 2-ethylpiperazine (B87285), by-products from side reactions, or residual solvents used in its synthesis. The high sensitivity of GC-MS allows for the detection and identification of these impurities even at trace levels. thermofisher.com

Table 1: Hypothetical GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| GC System | Agilent 7890B or equivalent |

| Column | DB-17 (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

This table presents a hypothetical set of parameters and is for illustrative purposes only.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Detection

High-Performance Liquid Chromatography (HPLC) is an essential technique for the quantitative analysis of this compound and the detection of non-volatile impurities. nih.gov Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common mode used for the analysis of piperazine derivatives. nih.gov

A typical HPLC method for this compound would utilize a C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic solvent like acetonitrile or methanol. nih.gov Detection is often performed using an ultraviolet (UV) detector, although a mass spectrometer can be coupled with the HPLC (LC-MS) for more definitive peak identification. nih.gov The quantitative analysis of this compound would involve creating a calibration curve from standards of known concentration and comparing the peak area of the sample to this curve. This method allows for the precise determination of the compound's concentration in a given solution. nih.gov HPLC is also crucial for identifying and quantifying non-volatile impurities, such as by-products of the synthesis or degradation products. nih.gov

Table 2: Illustrative HPLC Method for this compound Analysis

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or similar |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode Array Detector (DAD) at 210 nm |

This table presents an illustrative set of parameters and is for educational purposes only.

Chiral Chromatography for Enantiomeric Resolution of Piperazine Derivatives (if applicable)

The presence of a stereocenter at the C2 position of the piperazine ring, where the ethyl group is attached, means that this compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The development of a successful chiral separation often involves screening various types of CSPs (e.g., polysaccharide-based, Pirkle-type) and mobile phases. acs.org The choice of mobile phase, which can be a normal-phase solvent like hexane/isopropanol or a reversed-phase solvent system, is critical for achieving optimal resolution. whiterose.ac.uk Once separated, the enantiomeric purity or enantiomeric excess (ee) of a sample can be determined by comparing the peak areas of the two enantiomers. This is particularly important in pharmaceutical research, where the different enantiomers of a chiral drug can have distinct pharmacological activities. scilit.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational States

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and its conformational states.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays absorption bands at specific frequencies corresponding to these vibrations. For this compound, the FTIR spectrum is expected to show several characteristic absorption bands. libretexts.org

The C-H stretching vibrations of the ethyl and ethoxyethyl groups would appear in the region of 2850-3000 cm⁻¹. The C-N stretching vibrations of the piperazine ring are typically observed in the 1000-1250 cm⁻¹ range. niscpr.res.in A key feature would be the C-O-C stretching vibration of the ether linkage in the ethoxyethyl group, which is expected to produce a strong band around 1100-1120 cm⁻¹. google.com The presence of the piperazine ring itself can be confirmed by characteristic ring vibrations and deformations. niscpr.res.in

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C-O-C (Ether) | Stretching | 1100 - 1120 |

| C-N (Amine) | Stretching | 1000 - 1250 |

| CH₂ | Bending (Scissoring) | ~1450 |

This table is based on characteristic group frequencies and data from similar compounds.

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

For this compound, the Raman spectrum would also show bands corresponding to C-H, C-N, and C-O-C vibrations. nih.govchemicalbook.com The symmetric stretching of the piperazine ring could be a prominent feature in the Raman spectrum. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in structural confirmation and the study of its conformational isomers.

X-ray Crystallography for Solid-State Structure Determination (if crystalline form is studied)

If this compound can be obtained in a crystalline form, X-ray crystallography is the definitive technique for determining its three-dimensional solid-state structure. This method involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The diffraction data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all atoms in the molecule can be determined.

An X-ray crystal structure would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound. It would also reveal the preferred conformation of the piperazine ring (typically a chair conformation) and the spatial arrangement of the ethyl and ethoxyethyl substituents. nih.gov Furthermore, the crystal packing, which describes how the molecules are arranged in the crystal lattice, can be analyzed to understand intermolecular interactions such as hydrogen bonding (if applicable) and van der Waals forces. acs.org For a chiral compound, X-ray crystallography of a single enantiomer or a diastereomeric salt can be used to determine its absolute configuration.

Chemical Reactivity and Derivatization Studies

Functional Group Transformations and Regioselectivity on the Piperazine (B1678402) Ring

The chemical reactivity of 1-(2-Ethoxyethyl)-2-ethylpiperazine is predicted to be dominated by the secondary amine at the N4 position of the piperazine ring. The N1 nitrogen is a tertiary amine, and therefore, significantly less nucleophilic. This inherent electronic and steric difference establishes a strong basis for regioselective reactions.

In principle, the N4 amine would readily undergo a variety of common functional group transformations, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce a second substituent on the N4 nitrogen.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, typically under palladium-catalyzed conditions (e.g., Buchwald-Hartwig amination).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

These transformations are standard for asymmetrically substituted piperazines. However, specific studies detailing the reaction conditions, yields, and spectroscopic characterization of the products for this compound are not available in the reviewed literature.

Synthesis of Advanced Derivatives and Analogs as Research Probes

The synthesis of advanced derivatives from this compound would serve to create novel chemical entities for screening as research probes or potential drug candidates. This would involve the strategic modification of different parts of the molecule.

As established, the N4 secondary amine is the primary site for selective modification. Research on analogous compounds, such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine (B195975) (HEEP), demonstrates that this position is readily functionalized. For instance, HEEP is known to react with 2-chloronicotinic acid, where the piperazine's secondary amine acts as a nucleophile to displace the chlorine atom, forming a new carbon-nitrogen bond. A similar reaction pathway would be expected for this compound, though no such examples have been published.

Table 1: Hypothetical Selective Reactions at the N4 Position

| Reaction Type | Reagent Example | Hypothetical Product Structure |

| Acylation | Benzoyl Chloride | |

| Alkylation | Benzyl Bromide | |

| Arylation | 2-Chloropyridine |

This table is illustrative and based on general chemical principles, as specific experimental data for this compound is unavailable.

The ethoxyethyl side chain at the N1 position is chemically robust and generally less reactive than the N4 amine. The ether linkage is stable under most conditions, and the terminal ethyl group consists of unactivated C-H bonds. Derivatization at this position would be challenging and likely require harsh reaction conditions that could compromise the integrity of the piperazine ring. Potential, though synthetically difficult, transformations could include ether cleavage using strong acids like HBr or BBr₃. No studies documenting such modifications on this specific molecule were found.

This compound as a Key Intermediate in Complex Organic Synthesis

There is no evidence in the surveyed scientific and patent literature to suggest that this compound serves as a key intermediate in the synthesis of known complex organic molecules, such as pharmaceuticals or natural products. The focus in this area remains heavily on the related compound, HEEP, for the industrial production of Quetiapine. The structural difference, specifically the terminal ethoxy group instead of a hydroxyl group, makes it an unsuitable direct substitute for HEEP in this established synthetic route. While it could theoretically be used to synthesize analogs of Quetiapine, no such research has been made public.

Advanced Material Science and Supramolecular Chemistry Applications Non Biological Focus

Coordination Chemistry and Ligand Design with Piperazine (B1678402) Scaffolds

The piperazine scaffold is a well-established motif in coordination chemistry, capable of acting as a bidentate or bridging ligand to form a variety of metal complexes. The design of ligands often incorporates functional groups that can modulate the electronic and steric properties of the resulting complex, thereby influencing its catalytic activity, magnetic properties, or structural architecture.

Role in Polymer Chemistry and Material Modification (e.g., as a curing agent or chain extender)

Piperazine and its derivatives are known to function as monomers, curing agents for epoxy resins, and chain extenders in the synthesis of polyurethanes. The two secondary amine groups of the parent piperazine ring provide reactive sites for polymerization reactions.

In principle, 1-(2-Ethoxyethyl)-2-ethylpiperazine possesses a secondary amine within its piperazine ring, making it a theoretical candidate for incorporation into polymer chains. Its introduction could impart specific properties to the resulting polymer, such as increased flexibility due to the ethoxyethyl chain and altered solubility. The ethyl group at the 2-position would also influence the stereochemistry and packing of the polymer chains. Despite this theoretical potential, there are no specific studies or documented applications of this compound as a curing agent or chain extender in the field of polymer chemistry.

Self-Assembly and Supramolecular Structures Involving Piperazine Derivatives

Supramolecular chemistry involves the study of systems composed of a discrete number of molecules bound together by non-covalent interactions. The design of molecules that can self-assemble into well-defined architectures is a key aspect of this field. Piperazine derivatives can participate in hydrogen bonding and other non-covalent interactions, making them useful building blocks for supramolecular structures.

The structure of this compound, with its hydrogen bond donor (the secondary amine) and acceptor (the ether oxygen and the tertiary amine nitrogen) sites, suggests a potential for involvement in self-assembly processes. These could include the formation of one-dimensional chains, sheets, or more complex three-dimensional networks. However, there is a lack of specific research on the self-assembly behavior of this compound and its ability to form distinct supramolecular structures. While the broader class of piperazine derivatives has been explored in this context, the specific contributions of the ethoxyethyl and ethyl substituents of this particular molecule remain uninvestigated.

Emerging Methodologies and Future Research Directions in Piperazine Chemistry

Application of Machine Learning and AI in Piperazine (B1678402) Synthesis Prediction and Optimization

Retrosynthetic Analysis and Forward-Reaction Prediction: AI-driven retrosynthesis tools are becoming essential for designing efficient synthetic pathways. cas.org These programs deconstruct a target molecule, such as 1-(2-Ethoxyethyl)-2-ethylpiperazine, into simpler, commercially available precursors. The predictive power of these models depends heavily on the quality and diversity of the reaction data they are trained on. cas.org For instance, enriching a training dataset with specific or rare reaction classes can significantly improve the accuracy of predictions for novel molecules. cas.org

Forward-reaction prediction models complement retrosynthesis by validating the proposed reaction steps and predicting their outcomes. nih.gov These models, which can include graph convolutional neural networks or sequence-to-sequence models, learn the underlying principles of chemical reactivity from extensive reaction databases. nih.gov For a compound like this compound, these models could predict the success rate of various alkylation or cyclization strategies used to construct the substituted piperazine ring. mdpi.commdpi.com

Optimization of Reaction Conditions: AI models can optimize reaction parameters such as temperature, solvent, and catalyst choice to maximize yield and minimize byproducts. researchgate.net This is particularly relevant for piperazine synthesis, where side reactions can be a significant challenge. For example, in the synthesis of related piperazine structures, the choice of base and solvent has been shown to be critical in avoiding the formation of undesired products. An AI model could rapidly screen a wide range of conditions in silico to identify the ideal parameters for the synthesis of this compound, a process that would be time-consuming and resource-intensive in a traditional laboratory setting.

The table below illustrates a conceptual application of different ML models in the synthesis pipeline for a target piperazine derivative.

Table 1: Conceptual Application of Machine Learning Models in Piperazine Synthesis

| Synthesis Stage | Machine Learning Model Type | Objective for this compound | Potential Impact |

| Route Design | Template-based Retrosynthesis AI | Propose diverse and novel synthetic pathways from simple starting materials. cas.org | Accelerates identification of viable and cost-effective manufacturing routes. |

| Reaction Validation | Graph Convolutional Neural Network | Predict the major product and potential byproducts for each step in a proposed synthesis. nih.gov | Reduces failed experiments and improves overall process efficiency. |

| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identify optimal solvent, temperature, and catalyst to maximize yield and purity. researchgate.net | Enhances sustainability and cost-effectiveness of the synthesis. preprints.org |

| Reagent Selection | Classification Models (e.g., Random Forest) | Predict the antibacterial properties or other biological activities of novel derivatives. researchgate.net | Guides synthesis towards compounds with desired functional characteristics. |

High-Throughput Screening in Chemical Space Exploration for Novel Reactions and Methodologies

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid testing of hundreds of thousands of compounds to identify those with desired biological activity. nih.gov This technology utilizes advanced robotics, liquid handling systems, and sensitive detection methods to automate and miniaturize assays, making it possible to explore vast chemical libraries efficiently. youtube.comyoutube.com For piperazine derivatives, HTS is instrumental in exploring their potential as therapeutic agents and in discovering novel chemical reactions.

Screening for Bioactive Compounds: The piperazine scaffold is a privileged structure in drug discovery, appearing in numerous approved drugs. nih.govmdpi.com HTS campaigns are frequently employed to screen libraries of piperazine derivatives against specific biological targets, such as enzymes or receptors. In one such campaign, over 400,000 small molecules were screened to identify inhibitors of human phosphoglycerate dehydrogenase (PHGDH), a cancer target. nih.gov This screen successfully identified a piperazine-1-thiourea hit, which was then optimized through medicinal chemistry to develop potent and selective probes. nih.gov

A similar HTS approach could be used to explore the biological potential of a library of compounds based on the this compound core. By systematically modifying the substituents on the piperazine ring and screening them against a panel of disease targets, researchers could rapidly identify starting points for new drug discovery programs.

The table below outlines a hypothetical HTS workflow for identifying novel enzyme inhibitors from a piperazine library.

Table 2: High-Throughput Screening Workflow for a Piperazine Library

| Step | Description | Technology/Method | Key Consideration |

| 1. Assay Development | A biochemical or cell-based assay is developed to measure the activity of the target enzyme. A coupled enzymatic reaction with a fluorescent readout is often used to minimize interference. nih.gov | Fluorescence Plate Reader, Automated Liquid Handlers. youtube.com | The assay must be robust, reproducible, and suitable for miniaturization in 384- or 1536-well plates. |

| 2. Library Screening | A large library of diverse piperazine derivatives is tested at a single concentration to identify "hits." youtube.com | Robotic platforms transfer compounds from storage to assay plates. youtube.com | Compound management is critical to ensure the quality and integrity of the library. youtube.com |

| 3. Hit Confirmation | Initial hits are re-tested to confirm their activity and rule out false positives. | Automated Liquid Handlers, Plate Readers. youtube.com | Confirms that the observed activity is real and not an artifact of the screening process. |

| 4. Dose-Response Analysis | Confirmed hits are tested at multiple concentrations to determine their potency (e.g., IC₅₀ value). nih.gov | Serial Dilution Automation, Curve-fitting Software. | Provides a quantitative measure of how potent the compound is at inhibiting the target. |

| 5. Hit-to-Lead Optimization | Promising hits are selected for chemical modification to improve their potency, selectivity, and drug-like properties. nih.gov | Medicinal Chemistry, Structure-Activity Relationship (SAR) Studies. | Balances the need for target activity with favorable pharmacokinetic properties. |

By leveraging HTS, researchers can navigate the vast chemical space of piperazine derivatives to uncover novel biological activities and lay the groundwork for new therapeutic interventions. nih.govijprs.com

Untapped Potential in Catalysis or Novel Material Science Applications of Piperazine Derivatives

While piperazines are well-established in medicinal chemistry, their potential in catalysis and material science remains an area of active and promising research. The unique structural features of the piperazine ring—its conformational flexibility, the presence of two nitrogen atoms for coordination or reaction, and the ability to be readily functionalized—make it an attractive building block for novel materials and catalysts.

Applications in Material Science: Piperazine can be used as a monomer in interfacial polymerization to create thin films with specific properties. mdpi.com For instance, copolyesteramide films have been synthesized using piperazine and other monomers, with the resulting material exhibiting a distinct multilayered cellular structure. mdpi.com The properties of such polymers could be finely tuned by using substituted piperazines like this compound. The ethyl and ethoxyethyl groups would alter the polymer's hydrophobicity, chain packing, and mechanical properties, potentially leading to new materials for membranes, coatings, or controlled-release applications.

Potential in Catalysis: The two nitrogen atoms of the piperazine ring make it an excellent scaffold for designing bidentate ligands for transition metal catalysis. The specific substituents on the nitrogen and carbon atoms of the ring can influence the steric and electronic environment of the metal center, thereby controlling the catalytic activity and selectivity. While research into this compound itself as a catalyst or ligand is not yet prominent, related piperazine and piperidine (B6355638) derivatives are being explored for their utility. For example, the structural features of piperidine moieties have been identified as critical for dual activity at certain biological receptors, and this principle of structure-directing function is central to catalyst design. acs.org

Furthermore, the ethoxyethyl group on this compound introduces an additional ether oxygen atom, which could act as a third coordination site, creating potential for pincer-type ligands. These types of ligands are highly valued in catalysis for their ability to confer high stability and unique reactivity to metal complexes. The development of gold nanoparticle-based catalysts is another area where functionalized piperazines could play a role, with the piperazine moiety potentially serving to stabilize the nanoparticles and modulate their catalytic surface. mdpi.com

The table below summarizes the potential applications and the role of the specific structural features of this compound.

Table 3: Potential Applications of this compound in Catalysis and Material Science

| Application Area | Potential Role of Piperazine Derivative | Key Structural Feature(s) | Anticipated Outcome |

| Polymer Chemistry | Functional Monomer | Ethoxyethyl and ethyl groups | Modified polymer properties (e.g., solubility, thermal stability, mechanical strength). mdpi.com |

| Homogeneous Catalysis | Bidentate or Tridentate Ligand for Metal Catalysts | Piperazine nitrogens, ether oxygen | Enhanced catalytic activity, selectivity, and stability in organic transformations. |

| Nanomaterial Science | Capping/Stabilizing Agent | Nitrogen and oxygen atoms | Control over nanoparticle size, prevention of aggregation, and modulation of surface reactivity. mdpi.com |

| Asymmetric Catalysis | Chiral Ligand Scaffold | C2-ethyl group creates a chiral center | Potential for enantioselective synthesis if used in a resolved form. |

The exploration of piperazine derivatives like this compound in these fields represents a promising frontier, with the potential to yield novel materials and highly efficient catalytic systems.

Q & A

Q. What are the primary synthetic routes for 1-(2-Ethoxyethyl)-2-ethylpiperazine, and how are they optimized for yield and purity?

The compound is synthesized via Claisen-Schmidt condensation of 1-(2-ethoxyethyl)piperidin-4-one with aromatic aldehydes, yielding dienones (65–71% yields). Subsequent cyclization with phenylhydrazine hydrochloride in methanol (70°C, 4–6 h) forms pyrazolo-pyridine derivatives . Optimization includes solvent selection (e.g., methanol vs. acetone), temperature control, and stoichiometric ratios to minimize byproducts. For instance, using acetone with potassium carbonate instead of ethanol/KOH avoids undesired side reactions like ethoxylation .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound derivatives?

Structural confirmation relies on IR spectroscopy (functional groups), NMR (proton/carbon environments), and X-ray diffraction. For example, X-ray crystallography (CCDC 862410) revealed chair (piperidine) and envelope (pyrazoline) conformations in a derivative, critical for understanding bioactivity . High-resolution mass spectrometry (HRMS) and elemental analysis further validate purity and molecular composition.

Advanced Research Questions

Q. How can reaction conditions be tailored to suppress side products during alkylation or cyclization steps?

Side products like 1-(2-ethoxyethyl)-4-(2-methoxyphenyl)piperazine arise from nucleophilic substitution under suboptimal conditions. Replacing ethanol/KOH with refluxing acetone and potassium carbonate reduces ethoxylation byproducts. Precise temperature control (e.g., 150–155°C for chloroethoxyethanol reactions) and inert atmospheres further enhance selectivity .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., CNS depressant vs. cytotoxic effects) may stem from structural variations (e.g., substituent positioning) or assay conditions. Computational modeling (e.g., molecular docking) and in vitro/in vivo correlation studies are recommended. For example, derivatives with p-methoxybenzylidene groups showed enhanced anti-inflammatory activity compared to unsubstituted analogs .

Q. How do supramolecular interactions influence the physicochemical properties of these derivatives?

Crystal packing analysis reveals hydrogen bonding (N–H⋯O) and van der Waals interactions that affect solubility and stability. For instance, hydrochloride salts of pyrazolo-pyridines exhibit higher crystallinity and bioavailability due to ionic interactions . Solubility can be modulated by introducing polar groups (e.g., hydroxyl or ethoxyethyl moieties) .

Methodological Challenges

Q. What analytical approaches validate the purity of intermediates in multi-step syntheses?

Purity is assessed via HPLC (e.g., C18 columns with UV detection) and GC-MS for volatile intermediates. For example, benzoic acid intermediates in 2-phenylpiperazine synthesis were validated using melting point analysis and HNMR . Thresholds (e.g., ≥95% purity) ensure reproducibility in downstream reactions.

Q. How are computational tools integrated into the design of novel derivatives with targeted bioactivity?

Density functional theory (DFT) predicts electronic properties, while molecular dynamics simulations assess binding affinities to receptors like 5-HT1A. For phenothiazine derivatives, in silico screening prioritized compounds with cholinesterase modulation and cytotoxicity in liver cancer models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.